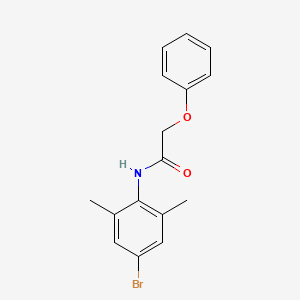![molecular formula C30H24N2O6 B6003238 [2-(6-Methyl-1,3-benzoxazol-2-yl)-4-[(2-phenoxyacetyl)amino]phenyl] 2-phenoxyacetate](/img/structure/B6003238.png)
[2-(6-Methyl-1,3-benzoxazol-2-yl)-4-[(2-phenoxyacetyl)amino]phenyl] 2-phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(6-Methyl-1,3-benzoxazol-2-yl)-4-[(2-phenoxyacetyl)amino]phenyl] 2-phenoxyacetate is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of [2-(6-Methyl-1,3-benzoxazol-2-yl)-4-[(2-phenoxyacetyl)amino]phenyl] 2-phenoxyacetate typically involves multiple steps. One common synthetic route starts with the preparation of the benzoxazole core. This can be achieved by reacting 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. The resulting benzoxazole intermediate is then further functionalized through a series of reactions, including acylation and esterification, to introduce the phenoxyacetyl and phenoxyacetate groups .
Industrial production methods for this compound may involve the use of advanced catalytic systems and optimized reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .
Análisis De Reacciones Químicas
[2-(6-Methyl-1,3-benzoxazol-2-yl)-4-[(2-phenoxyacetyl)amino]phenyl] 2-phenoxyacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl or phenoxyacetate groups, leading to the formation of substituted products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, this compound is explored for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of [2-(6-Methyl-1,3-benzoxazol-2-yl)-4-[(2-phenoxyacetyl)amino]phenyl] 2-phenoxyacetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting key signaling pathways involved in cell proliferation .
Comparación Con Compuestos Similares
When compared to other benzoxazole derivatives, [2-(6-Methyl-1,3-benzoxazol-2-yl)-4-[(2-phenoxyacetyl)amino]phenyl] 2-phenoxyacetate stands out due to its unique combination of functional groups. Similar compounds include:
2-Methyl-1,3-benzoxazole: Known for its antimicrobial and anticancer activities.
2-Phenylbenzoxazole: Exhibits antifungal and anti-inflammatory properties.
6-Methyl-2-phenylbenzoxazole: Studied for its potential use in treating neurodegenerative diseases.
The uniqueness of this compound lies in its ability to combine the beneficial properties of these similar compounds, making it a promising candidate for further research and development .
Propiedades
IUPAC Name |
[2-(6-methyl-1,3-benzoxazol-2-yl)-4-[(2-phenoxyacetyl)amino]phenyl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O6/c1-20-12-14-25-27(16-20)38-30(32-25)24-17-21(31-28(33)18-35-22-8-4-2-5-9-22)13-15-26(24)37-29(34)19-36-23-10-6-3-7-11-23/h2-17H,18-19H2,1H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMAXLMVVGTMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)COC4=CC=CC=C4)OC(=O)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
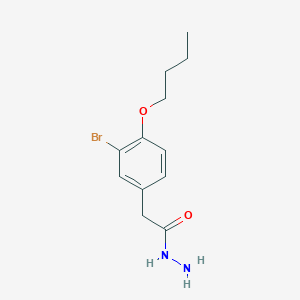

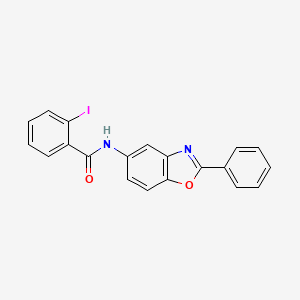
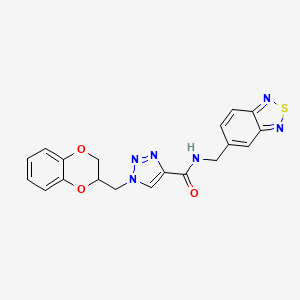
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide](/img/structure/B6003175.png)
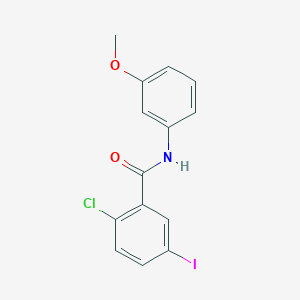
![1-[1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinyl]-1-propanol](/img/structure/B6003210.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6003218.png)
![2-[1-methyl-4-[[4-(N-methylanilino)phenyl]methyl]piperazin-2-yl]ethanol](/img/structure/B6003226.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B6003231.png)
![3-[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2,2-dimethyl-1-propanol](/img/structure/B6003233.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6003237.png)
![1-cycloheptyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6003239.png)
